molecular formula C13H17ClN2OS B8606228 2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine CAS No. 184837-84-1

2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine

Cat. No.: B8606228
CAS No.: 184837-84-1
M. Wt: 284.81 g/mol
InChI Key: ZMLZRALWAOZDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine is a useful research compound. Its molecular formula is C13H17ClN2OS and its molecular weight is 284.81 g/mol. The purity is usually 95%.
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Properties

CAS No.

184837-84-1

Molecular Formula

C13H17ClN2OS

Molecular Weight

284.81 g/mol

IUPAC Name

2-[(2-chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethanamine

InChI

InChI=1S/C13H17ClN2OS/c1-3-16(4-2)7-8-17-10-5-6-11-12(9-10)18-13(14)15-11/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

ZMLZRALWAOZDNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.15 g (16.7 mmol) of 2-chloro-6-hydroxy-benzothiazole are dissolved in 50 ml of dimethylformamide and after the addition of 5.68 g (33 mmol) of 2-diethylamino-ethyl chloride-hydrochloride and 8.3 g (60 mmol) of potassium carbonate the mixture was stirred for 20 hours at ambient temperature. It was then added to water and extracted with ethyl acetate. The extracts are dried and evaporated down. The evaporation residue is purified by column chromatography on neutral aluminium oxide (eluant: petroleum ether/ethyl acetate=6:1). Yield: 3.9 g (81.7% of theory), oil, 1H-NMR spectrum (200 MHz, CDCl3, signals at ppm): 1.08 (t, 6H); 2.65 (q, 4H); 2.9 (t, 2H); 4.09 (t, 2H); 7.08 (dd, 1H); 7.24 (d, 1H); 7.8 (d, 1H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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